Selank
Overview
Description
Selank is a synthetic tuftsin analogue.
Biological Activity
Selank is a synthetic heptapeptide derived from the natural immunomodulatory peptide tuftsin. It has garnered attention for its potential therapeutic effects, particularly in the realms of anxiety reduction, cognitive enhancement, and immunomodulation. This article delves into the biological activity of this compound, supported by various studies that highlight its mechanisms of action, clinical efficacy, and potential applications.
This compound is composed of the amino acid sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro. It functions primarily as a positive allosteric modulator of GABA receptors, which are crucial for regulating neuronal excitability and anxiety responses. The peptide's interaction with the GABAergic system is thought to enhance the effects of GABA, similar to traditional anxiolytics like benzodiazepines, but without the associated side effects such as dependence or memory impairment .
Recent studies have demonstrated that this compound alters the expression of genes involved in neurotransmission and inflammatory processes. For instance, it has been shown to modify the binding characteristics of GABA receptors in neuroblastoma cells, suggesting a rapid modulation of GABAergic activity .
Anxiolytic Effects
Clinical trials have indicated that this compound possesses significant anxiolytic properties. In a study involving patients with adjustment disorders, this compound administration led to a marked reduction in PHQ scores, indicating improvements in both somatic and mental symptoms . The results showed a significant decrease in scores related to somatic symptoms (mean score 1.2 vs. 3.6; p<0.05) and nutritional problems (0.1 vs. 3.4; p<0.05) after two weeks of treatment.
Cognitive Enhancement
This compound also exhibits nootropic effects, enhancing cognitive functions such as memory and learning. Its ability to influence neurotransmitter systems makes it a candidate for further exploration in cognitive disorders .
Immunomodulatory Properties
This compound has been reported to exert immunomodulatory effects, particularly under stress conditions. Research indicates that it can restore cellular and humoral immune responses disrupted by stressors. In experimental models, this compound administration improved phagocytic activity in neutrophils and modulated gene expression related to immune system function .
Research Findings Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Case Studies
- Adjustment Disorder Treatment : A clinical trial involving patients diagnosed with adjustment disorder showed that this compound significantly reduced anxiety symptoms over a two-week period, demonstrating its potential as an effective treatment option for this condition .
- Stress-Induced Immune Response : In an experimental model of social stress, this compound was shown to restore phagocytic activity in neutrophils, indicating its role as an immunomodulator under stress conditions .
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N11O9/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38)/t19-,20+,21+,22+,23+,24+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDTXGMXNXBGBZ-YVHUGQOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N11O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029276 | |
Record name | Selank | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129954-34-3 | |
Record name | Selank | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129954343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selank | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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